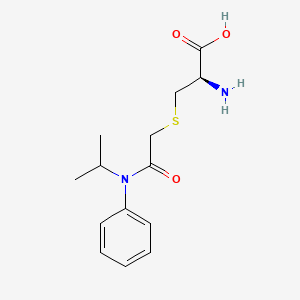![molecular formula C15H20O3 B1216589 (1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1216589.png)
(1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one: is a naturally occurring sesquiterpene lactone found in the plant Tanacetum parthenium, commonly known as feverfew. It has been studied extensively for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one typically involves several steps, starting from commercially available materials. One common synthetic route includes the cyclization of a suitable precursor to form the sesquiterpene lactone structure. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from feverfew plants. This process involves harvesting the plant material, followed by solvent extraction and purification steps to isolate the compound. Advanced techniques such as supercritical fluid extraction may also be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the lactone ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction may produce more saturated lactones.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex involved in inflammatory responses. This makes it a potential candidate for the treatment of inflammatory diseases.
Medicine: In medicine, this compound is being investigated for its anti-cancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth. It is also being explored for its potential to treat other conditions such as migraines and arthritis.
Industry: Industrially, this compound is used in the formulation of dietary supplements and herbal remedies. Its anti-microbial properties also make it a candidate for use in preservatives and antimicrobial coatings.
Mécanisme D'action
Molecular Targets and Pathways: (1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one exerts its effects primarily through the inhibition of NF-κB. By preventing the activation of this protein complex, it reduces the expression of pro-inflammatory cytokines and other mediators of inflammation. Additionally, this compound can induce oxidative stress in cancer cells, leading to apoptosis through the activation of caspases and other apoptotic pathways.
Comparaison Avec Des Composés Similaires
Artemisinin: Another sesquiterpene lactone with anti-malarial properties.
Costunolide: A structurally similar compound with anti-inflammatory and anti-cancer effects.
Helenalin: Known for its anti-inflammatory properties and inhibition of NF-κB.
Uniqueness: (1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one is unique due to its specific inhibition of NF-κB and its broad range of biological activities. Unlike some other sesquiterpene lactones, it has been extensively studied for its potential therapeutic applications in various fields, making it a compound of significant interest in both research and industry.
Propriétés
Formule moléculaire |
C15H20O3 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-8-15(3)13(18-15)12-11(7-6-9)10(2)14(16)17-12/h5,11-13H,2,4,6-8H2,1,3H3/t11-,12-,13-,15+/m0/s1 |
Clé InChI |
KTEXNACQROZXEV-PWNZVWSESA-N |
SMILES isomérique |
CC1=CCC[C@@]2([C@@H](O2)[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)C |
SMILES canonique |
CC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C |
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
parthenolide parthenolide, (1aR-(1aR*,4E,7aS*,10aS*,10bR*))-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(2-Hydroxy-3-{[1-(5-hydroxy-1h-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile](/img/structure/B1216522.png)


![3-[[1-[4-(Diaminomethylideneamino)butylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1216526.png)

![[Methyl(nitroso)amino]methyl benzoate](/img/structure/B1216528.png)

